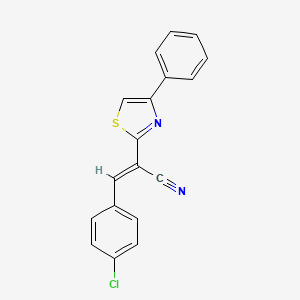
(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives was synthesized via an aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis
The molecular structure of (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be deduced from its molecular formula, C18H11ClN2S. Further details about its structure might be obtained through techniques such as IR and NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile are not mentioned in the retrieved results, thiazole derivatives have been reported to exhibit various biological activities .Scientific Research Applications
Reduction and Derivative Formation
- Reduction to Amino Derivatives : (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound , have been reduced with lithium aluminum hydride to form (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process, involving a similar compound, yielded these derivatives with moderate yields (Frolov et al., 2005).
Synthesis and Characterization
- Oxidation to Oxirane-2-carboxamides : An efficient procedure was developed for synthesizing 3-aryl(styryl)-2-(4-arylthiazol-2-yl)oxirane-2-carboxamides and 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamides. This process, applicable to (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, generated previously unknown compounds, highlighting the potential for generating new chemical entities (Dotsenko et al., 2005).
Applications in Solar Cells
- Use in Organic Solar Cells : A structurally similar compound, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, was synthesized and characterized for use as an electron acceptor in bulk heterojunction organic solar cells. This indicates the potential application of (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile in photovoltaic technologies (Kazici et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Photo-cross-linkable polymers, including derivatives of (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, were synthesized and found to be effective inhibitors for the corrosion of mild steel in hydrochloric acid. This application demonstrates the compound's utility in materials science and engineering (Baskar et al., 2014).
Photophysical Studies
- Photophysical Properties Analysis : Photophysical studies of various acrylonitrile derivatives, including those structurally similar to the compound , were conducted. This research helps understand the optical properties of these compounds, which can be crucial in fields like optoelectronics and photonics (Percino et al., 2011).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIXQYTFLVTQV-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

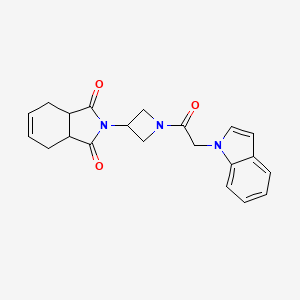

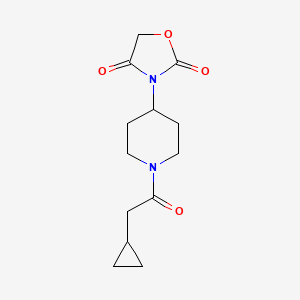
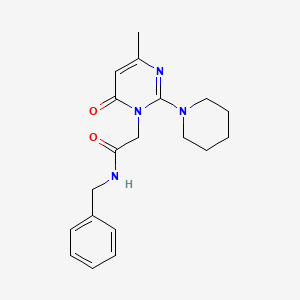
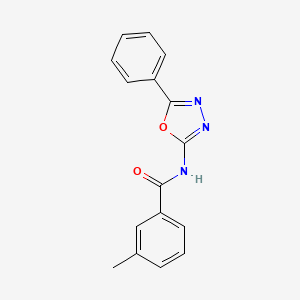
![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)

![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)
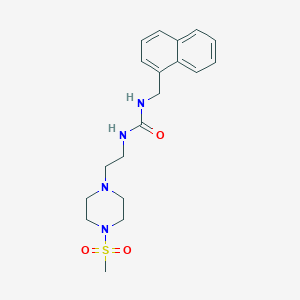
![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)

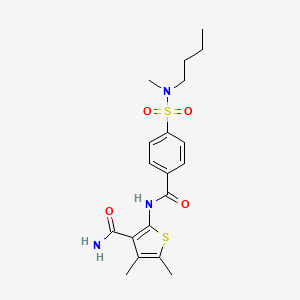
![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)
![N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2442190.png)